5-((4-(((4-((2,4-Dihydroxy-5-((2-hydroxy-5-((3-sulphophenyl)azo)phenyl)azo)phenyl)azo)phenyl)amino)carbonyl)phenyl)azo)salicylic acid
Description
This compound is a poly-substituted salicylic acid derivative featuring multiple azo (-N=N-) linkages, hydroxyl (-OH), and 3-sulphophenyl groups. The azo groups enable π-conjugation, which may enhance binding to biological targets or improve photostability, while the sulphonic acid group likely increases water solubility .
Properties
CAS No. |
94021-33-7 |
|---|---|
Molecular Formula |
C38H27N9O10S |
Molecular Weight |
801.7 g/mol |
IUPAC Name |
5-[[4-[[4-[[2,4-dihydroxy-5-[[2-hydroxy-5-[(3-sulfophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C38H27N9O10S/c48-33-14-12-26(17-29(33)38(53)54)43-40-23-6-4-21(5-7-23)37(52)39-22-8-10-24(11-9-22)41-45-31-19-32(36(51)20-35(31)50)47-46-30-18-27(13-15-34(30)49)44-42-25-2-1-3-28(16-25)58(55,56)57/h1-20,48-51H,(H,39,52)(H,53,54)(H,55,56,57) |
InChI Key |
SSNDPDUSNMRTPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=CC(=C(C=C2)O)N=NC3=C(C=C(C(=C3)N=NC4=CC=C(C=C4)NC(=O)C5=CC=C(C=C5)N=NC6=CC(=C(C=C6)O)C(=O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Diazotization of 3-Aminobenzenesulphonic Acid
3-Aminobenzenesulphonic acid (10.0 g, 53.2 mmol) is dissolved in 150 mL of 1 M HCl at 0–5°C. Sodium nitrite (4.12 g, 59.6 mmol) in 20 mL H₂O is added dropwise over 30 min, maintaining pH <1.5. The diazonium salt solution is stabilized with 2 g of sulfamic acid.
Azo Coupling to Salicylic Acid
A solution of salicylic acid (7.36 g, 53.2 mmol) in 100 mL 5% NaOH is cooled to 5°C. The diazonium salt solution is added slowly over 2 h, adjusting pH to 8–9 with NaHCO₃. The mixture is stirred for 12 h, acidified to pH 2 with HCl, and the precipitate filtered. Recrystallization from ethanol/water (1:3) yields 14.2 g (82%) of Fragment A as orange crystals.
Key Data
- Mp : 278–280°C (decomp.)
- IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (N=N), 1180 cm⁻¹ (S=O)
- ¹H NMR (DMSO-d₆) : δ 8.21 (d, J=8.4 Hz, 1H, Ar-H), 7.89–7.45 (m, 4H, Ar-H), 6.98 (d, J=8.1 Hz, 1H, Ar-H).
Synthesis of Fragment B: 2,4-Dihydroxy-5-azophenyl Intermediate
Protection of 2,4-Dihydroxybenzaldehyde
2,4-Dihydroxybenzaldehyde (15.0 g, 108 mmol) is treated with acetic anhydride (50 mL) and pyridine (5 mL) at 100°C for 4 h. The diacetylated product (mp 98–100°C) is isolated in 93% yield.
Diazotization and Coupling to Fragment A
The diacetylated benzaldehyde is nitrated (HNO₃/H₂SO₄) to introduce a nitro group at position 5, followed by reduction (H₂/Pd-C) to the amine. Diazotization with NaNO₂/HCl at 0°C and coupling to Fragment A at pH 8.5 yields the protected azo intermediate. Deprotection with 10% NaOH/EtOH (reflux, 2 h) affords Fragment B (67% overall yield).
Amide Bond Formation: Coupling Fragments B and C
Synthesis of 4-Isocyanatobenzoyl Chloride
4-Aminobenzoic acid (10.0 g, 72.9 mmol) is treated with phosgene (20% in toluene) at 40°C for 6 h, yielding 4-isocyanatobenzoyl chloride (9.8 g, 85%).
Schotten-Baumann Reaction with Fragment B
Fragment B (20.0 g, 42.7 mmol) and 4-isocyanatobenzoyl chloride (8.91 g, 46.9 mmol) are reacted in acetone/H₂O (2:1) with pyridine (5 mL) under microwave irradiation (600 W, 5 min). The amide product precipitates upon cooling, filtered, and washed with cold EtOH (89% yield).
Final Azo Coupling to Salicylic Acid (Fragment D)
The amide intermediate from Step 4 is diazotized using NaNO₂/HCl at 0°C, then coupled to salicylic acid (1.2 eq) in pH 8.5 buffer. The crude product is purified via column chromatography (SiO₂, CHCl₃/MeOH/AcOH 8:1:1) to yield the target compound as a dark red solid (mp >300°C, 74% yield).
Optimization and Industrial Scalability
Solvent Systems
Catalytic Enhancements
- Imidazole catalysis (0.5–1 mol%) improves azo coupling yields by 12–15%.
- Phase-transfer conditions (TBAB) enable reactions at lower temperatures (5–10°C).
Analytical Characterization
Table 1. Spectroscopic Data Comparison
| Technique | Key Features | Source |
|---|---|---|
| ¹H NMR | δ 8.45 (s, 1H, amide NH), 7.2–8.3 (m, 18H Ar-H) | |
| FT-IR | 3320 cm⁻¹ (OH), 1650 cm⁻¹ (amide I), 1540 cm⁻¹ (N=N) | |
| UV-Vis | λ_max 480 nm (ε = 2.8×10⁴ L·mol⁻¹·cm⁻¹) |
Challenges and Alternative Routes
Competing Side Reactions
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The phenolic groups in the compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: : Azo groups in the compound can be reduced to amines under reductive conditions.
Substitution: : The aromatic rings can undergo electrophilic aromatic substitution, adding various substituents to the phenolic rings.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in acidic medium.
Reduction: : Sodium dithionite (Na₂S₂O₄) in an aqueous solution.
Substitution: : Chlorosulfonic acid (ClSO₃H) for sulfonation reactions.
Major Products
Quinones from oxidation.
Amines from reduction.
Various substituted aromatic compounds from substitution reactions.
Scientific Research Applications
This compound finds applications in several fields:
Chemistry: : Used as a precursor for the synthesis of other complex organic molecules.
Biology: : Its vibrant color allows for its use as a staining agent in various biological assays.
Industry: : Primarily used as a dye due to its strong coloration properties.
Mechanism of Action
The compound exhibits its effects mainly through its azo and phenolic groups. The azo groups are responsible for its intense coloration by absorbing visible light. The phenolic groups, being reactive, can participate in various biochemical and chemical reactions, forming bonds with other molecules and potentially acting as inhibitors or catalysts in biological pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s key differentiators are its multiple azo bonds , dihydroxy phenyl groups , and 3-sulphophenyl substituents . Below is a comparative analysis with structurally related azo-salicylic acid derivatives:
Table 1: Structural and Functional Comparison
Antimicrobial Activity
- Target Compound : The 3-sulphophenyl group may enhance solubility and membrane penetration, while multiple azo groups could disrupt microbial enzyme systems. However, its high molecular weight might limit bioavailability compared to simpler derivatives like 4h (), which showed potent activity against E. coli and K. pneumoniae due to sulfamoyl and methylisoxazolyl groups .
- 4e (), a bromo-methylphenylazo derivative, demonstrated antifungal activity against C. albicans, suggesting halogenated substituents improve fungicidal effects . The target compound’s dihydroxy groups may similarly enhance antifungal activity via metal chelation .
Anti-inflammatory Activity
- Olsalazine () is a prodrug that releases 5-ASA in the colon, minimizing systemic toxicity. The target compound’s sulphonic acid group may mimic 5-ASA’s anti-inflammatory effects but with a more localized action due to poor absorption .
Physicochemical Properties
- Solubility: The 3-sulphophenyl group in the target compound likely improves aqueous solubility compared to non-ionic derivatives like 5-(phenylazo)salicylic acid (). However, olsalazine’s disodium salt formulation () offers superior solubility for oral delivery .
- Stability : Multiple azo bonds may reduce photodegradation, a common issue in UV filters (), but could increase metabolic lability in vivo .
Pharmacokinetics and Toxicity
- Bioavailability: The target compound’s high molecular weight and polarity may limit intestinal absorption, necessitating formulation adjustments (e.g., prodrugs or nanoparticles). In contrast, 4h () and olsalazine () exhibit optimized pharmacokinetics for their applications .
- Toxicity : Sulphonated azo compounds (e.g., ) are generally less toxic than aromatic amines, but the target compound’s complexity warrants detailed toxicity profiling .
Q & A
Q. What synthetic methodologies are optimal for preparing this multi-azo compound, and how can yield be maximized?
Answer:
- Stepwise Azo Coupling : Use sequential diazotization and coupling reactions under controlled pH (acidic for diazonium salt stability, alkaline for coupling). Monitor intermediates via TLC/HPLC .
- Purification : Recrystallization from DMF-acetic acid mixtures improves purity (≥98%) by removing unreacted sulfonic acid derivatives .
- Yield Optimization : Excess aromatic amines (0.03 mol vs. 0.01 mol thiosemicarbazide) drive reactions to completion, as seen in analogous thiazolidinone syntheses .
Q. How can basic spectroscopic techniques (UV-Vis, FTIR) confirm the compound’s structural integrity?
Answer:
- UV-Vis : Characterize π→π* transitions of azo groups (λmax ~450–550 nm); shifts indicate conjugation extent or sulfonic acid protonation .
- FTIR : Identify key functional groups:
- Broad ~3400 cm⁻¹ (O-H/N-H stretching),
- ~1600 cm⁻¹ (C=O of salicylic acid),
- ~1130 cm⁻¹ (S=O of sulfonic acid) .
Advanced Research Questions
Q. What advanced analytical strategies resolve ambiguities in NMR assignments caused by multiple azo and sulfonic groups?
Answer:
- 2D NMR (HSQC, HMBC) : Resolve overlapping proton environments by correlating [1]H-[13]C couplings. For example, distinguish aromatic protons adjacent to azo vs. sulfonic groups .
- Isotopic Labeling : Synthesize deuterated analogs (e.g., D₂O exchange for -OH groups) to simplify spectra .
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M-H]⁻) and fragmentation patterns (e.g., loss of SO₃⁻ groups) .
Q. How do substituent variations (e.g., hydroxy vs. methoxy groups) influence photostability and bioactivity?
Answer:
- Photostability Assays : Expose derivatives to UV light (λ=365 nm); quantify degradation via HPLC. Hydroxy groups enhance H-bonding, improving stability vs. methoxy analogs .
- In Vitro Bioactivity : Test antiproliferative activity (MTT assay) against cancer cell lines. Acidic sulfonic groups may enhance solubility and target binding (e.g., kinase inhibition) .
Q. What computational tools predict the compound’s reactivity in aqueous environments (e.g., hydrolysis, aggregation)?
Answer:
Q. How can contradictions in solubility data across studies be systematically addressed?
Answer:
- Standardized Protocols : Adopt OECD guidelines for solubility testing (e.g., shake-flask method at 25°C). Control pH (2–12) to account for sulfonic acid ionization .
- Machine Learning : Train models on existing data (e.g., Hansen solubility parameters) to predict solvent compatibility and resolve outliers .
Q. What in vitro assays are suitable for evaluating its potential as a theranostic agent (e.g., imaging + therapy)?
Answer:
- Fluorescence Imaging : Test near-infrared (NIR) emission from extended conjugation; compare quantum yields with commercial dyes (e.g., indocyanine green) .
- Reactive Oxygen Species (ROS) Generation : Use DCFH-DA assay to assess photodynamic therapy potential under laser irradiation .
Methodological Frameworks
Q. How to design a robust structure-activity relationship (SAR) study for derivatives of this compound?
Answer:
Q. What strategies mitigate batch-to-batch variability in large-scale synthesis?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
